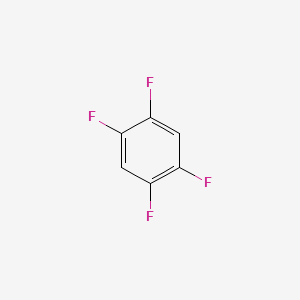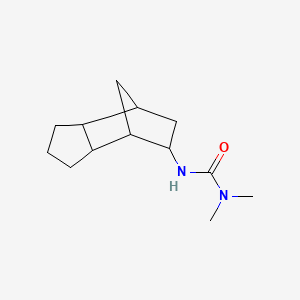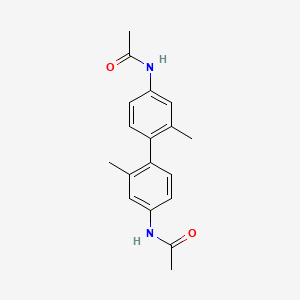![molecular formula C16H18Br2ClN3O3 B1209498 7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)
7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Halofuginone Hydrobromide is the hydrobromide salt of halofuginone, a semisynthetic quinazolinone alkaloid anticoccidial derived from the plant Dichroa febrifuga, with antifibrotic and potential antineoplastic activities. Halofuginone specifically inhibits collagen type I gene expression and matrix metalloproteinase 2 (MMP-2) gene expression, which may result in the suppression of angiogenesis, tumor stromal cell development, and tumor cell growth. These effects appear to be due to halofuginone-mediated inhibition of the collagen type I and MMP-2 promoters. Collagen type I and MMP-2 play important roles in fibro-proliferative diseases.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticoccidial Properties
7-Bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one hydrobromide and its derivatives have demonstrated significant antimicrobial activities. For instance, studies have shown that derivatives of this compound possess considerable antimicrobial properties, especially against Gram-positive bacteria such as Staphylococcus aureus, and also exhibit anti-coccidial properties, which are effective against several species of Eimeria in poultry (Eweas, Abdallah, & Elbadawy, 2021); (Zhang, Yao, & Liu, 2017).
Cancer Research
Quinazolinone derivatives have been actively explored for their potential in cancer treatment. Research has indicated that specific derivatives can act as anticancer agents, particularly against breast and lung cancer cells, by inhibiting the Epidermal Growth Factor Receptor (EGFR) (Allam et al., 2020).
Neurological Applications
Derivatives of this compound have been synthesized and evaluated for their potential as antiparkinsonian agents. Studies on various synthesized compounds have shown promising results in treating Parkinson's disease, with specific compounds demonstrating significant effectiveness (Kumar, Kaur, & Kumar, 2012).
Antihypertensive Properties
Research has also explored the use of quinazoline derivatives in the treatment of hypertension. Some synthesized compounds have shown potent antihypertensive activity, potentially through α1-adrenergic receptor blocking, similar to clinically used antihypertensive drugs (Rahman et al., 2014).
Nonlinear Optical Material
The compound has been studied for its potential as a nonlinear optical (NLO) material. An organic marine dye compound based on 7-bromo-6-chloro-3-[3-[(2R, 3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone was synthesized and exhibited promising NLO properties (Jayandran & Balasubramanian, 2011).
Antimicrobial Activity
Additional studies have indicated that various substituted derivatives of the compound have potent antimicrobial activities against a range of bacterial and fungal strains, thus highlighting its potential in developing new antimicrobial agents (Patel, Patel, & Patel, 2010).
Propiedades
Fórmula molecular |
C16H18Br2ClN3O3 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14?,15-;/m1./s1 |
Clave InChI |
SJUWEPZBTXEUMU-NUNOUFIPSA-N |
SMILES isomérico |
C1C[C@H](C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br |
SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br |
SMILES canónico |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



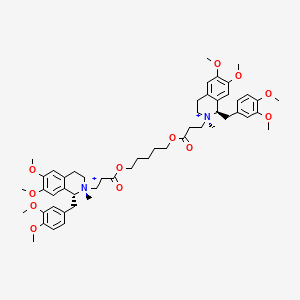

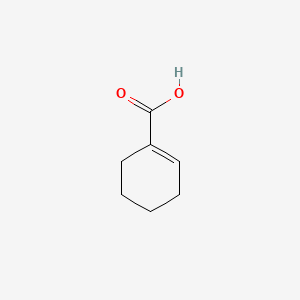
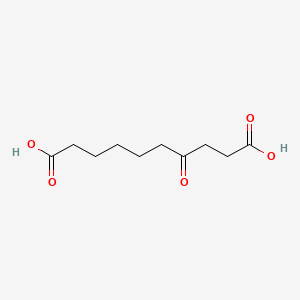

![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)

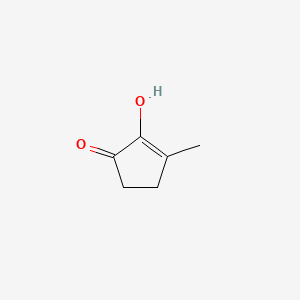
![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)
